molecular formula C24H37BF2N4O5 B605994 BDP FL-PEG4-amine TFA salt CAS No. 2183473-14-3

BDP FL-PEG4-amine TFA salt

Cat. No.: B605994
CAS No.: 2183473-14-3
M. Wt: 510.39
InChI Key: AYCLOPCACPMSPT-UHFFFAOYSA-N
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Description

BDP FL-PEG4-amine TFA salt is a BDP FL linker containing an amine group and a hydrophilic PEG spacer arm . The amine group makes the compound more reactive toward carboxylic acids, NHS esters, and other carbonyl groups . The hydrophilic PEG spacer arm can increase water solubility . It is a fluorescent PEG derivative .


Molecular Structure Analysis

The molecular formula of this compound is C24H37BF2N4O5 . It has a molecular weight of 510.4 g/mol . The functional group of this compound is an amine, and it contains a BDP-FL fluorophore .


Chemical Reactions Analysis

The amine group in this compound makes the compound more reactive toward carboxylic acids, NHS esters, and other carbonyl groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 510.4 g/mol . It has an excitation maximum at 503 nm . It is soluble in DMSO, DMF, DCM, and has low solubility in water . The extinction coefficient at the excitation maximum is 80000, and the emission maximum is at 509 nm . The fluorescence quantum yield is 0.9 .

Scientific Research Applications

  • Catalytic Applications : The trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid has been used as a recyclable and reusable catalyst for the synthesis of formamides. This demonstrates its efficiency in catalyzing reactions under solvent-free conditions at room temperature (Baghbanian & Farhang, 2013).

  • Nanoparticle Synthesis : BDP nanoparticles have been synthesized via solvent anti-solvent precipitation using subcritical water and cold water as the solvent and anti-solvent, respectively. Polyethylene glycol (PEG), a non-ionic, hydrophilic polymer was introduced as stabilizers in this process (Pu et al., 2017).

  • Photoluminescent Materials : Thermoresponsive phenolic formaldehyde amine (PFA) derivatives with intrinsic photoluminescence have been prepared through modification with hydrophilic polyethylene glycol diglycidyl ether (PEG) and other compounds. These derivatives emit blue fluorescence and have applications in coating films for corrosion evaluation (Dai et al., 2018).

  • Drug Delivery Systems : The amphiphilic structure of BDP in combination with polyaminoacids, such as poly(ethylene glycol) thiol (PEG-SH), has been used to construct micelles for pulmonary drug delivery. These micelles demonstrate potential for delivering hydrophobic drugs in the treatment of pulmonary diseases (Craparo et al., 2011).

  • Bioimaging Applications : Amphiphilic BODIPY derivatives, including BDP derivatives, have been studied for their photophysical properties and applications in bioimaging in living cells. These compounds can self-assemble into various architectures in aqueous solutions and have been used for effective lysosome biological imaging (Yang et al., 2016).

Mechanism of Action

Target of Action

BDP FL-PEG4-amine TFA salt primarily targets carboxylic acids, N-hydroxysuccinimide (NHS) esters, and other carbonyl groups . The compound’s amine group makes it highly reactive towards these targets .

Mode of Action

The compound interacts with its targets through a chemical reaction. The amine group in the this compound reacts with carboxylic acids, NHS esters, and other carbonyl groups . This reaction is facilitated by the compound’s hydrophilic polyethylene glycol (PEG) spacer arm, which increases its water solubility .

Pharmacokinetics

The compound’s hydrophilic peg spacer arm is known to increase its water solubility , which could potentially influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by factors such as pH and temperature. Additionally, the compound’s hydrophilic PEG spacer arm can increase its water solubility , suggesting that the compound’s action and stability may be influenced by the hydration level of its environment.

Safety and Hazards

BDP FL-PEG4-amine TFA salt is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Future Directions

BDP FL-PEG4-amine TFA salt is a fluorescent PEG derivative that may be useful in the development of antibody drug conjugates . The hydrophilic PEG spacer arm can increase water solubility, which could be beneficial for drug delivery applications .

Properties

IUPAC Name

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37BF2N4O5/c1-19-17-20(2)30-23(19)18-22-4-3-21(31(22)25(30,26)27)5-6-24(32)29-8-10-34-12-14-36-16-15-35-13-11-33-9-7-28/h3-4,17-18H,5-16,28H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCLOPCACPMSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCN)C=C3[N+]1=C(C=C3C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37BF2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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